

Flumazenil-D5: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: Flumazenil-D5

Cat. No.: B10782954

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Flumazenil-D5**, a deuterated analog of Flumazenil. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing **Flumazenil-D5** as an internal standard in analytical and pharmacokinetic studies.

Product Information and Specifications

Flumazenil-D5 is a stable, isotopically labeled form of Flumazenil, a competitive antagonist of benzodiazepines at the GABA-A receptor. Its primary application is as an internal standard for the precise quantification of Flumazenil in biological matrices using mass spectrometry-based assays such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The deuterium labeling provides a distinct mass difference, allowing for accurate differentiation from the unlabeled analyte while maintaining nearly identical physicochemical and chromatographic properties.[3]

A Certificate of Analysis (CoA) for **Flumazenil-D5** provides batch-specific data verifying its quality and purity. While the exact values may vary between lots and suppliers, a typical CoA will include the following specifications:

Table 1: General Specifications for **Flumazenil-D5**

Parameter	Typical Specification
Chemical Formula	C ₁₅ H ₉ D ₅ FN ₃ O ₃
Molecular Weight	308.32 g/mol
Appearance	White to off-white solid
Chemical Purity (by HPLC)	≥ 98%
Deuterated Forms (d ₁ -d ₅)	≥ 99% [4]
Isotopic Enrichment (D ₅)	≥ 98%
Solubility	Soluble in DMSO

Table 2: Example Batch Data from a Certificate of Analysis

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Molecular Weight	Mass Spectrometry	308.32	308.3
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry / NMR	≥ 98% D ₅	99.2% D ₅
Identity	¹ H-NMR, MS	Conforms to structure	Conforms
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms

Experimental Protocols

The quality control of **Flumazenil-D5** involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. Below are detailed methodologies for key experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

A validated LC-MS/MS method is crucial for determining the chemical purity of **Flumazenil-D5** and confirming its identity.^[5]

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Flumazenil and **Flumazenil-D5**. For example, a transition for Flumazenil could be m/z 304.1 → 258.1, and for **Flumazenil-D5**, m/z 309.1 → 263.1.
- Data Analysis: The purity is determined by calculating the peak area of **Flumazenil-D5** relative to the total peak area of all detected impurities. The identity is confirmed by the retention time and the specific mass transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

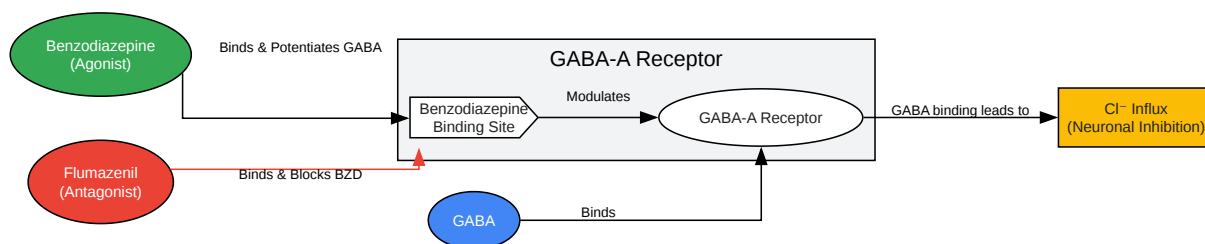
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the position and extent of deuterium labeling.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- **1H -NMR:** The proton NMR spectrum is used to confirm the absence of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals can be used to estimate the isotopic purity.
- **2H -NMR (Deuterium NMR):** This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling positions and a more accurate quantification of the isotopic enrichment.
- **^{13}C -NMR:** The carbon-13 NMR spectrum provides further structural confirmation.

Signaling and Metabolic Pathways

Mechanism of Action: GABA-A Receptor Antagonism

Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds with high affinity to this site but does not elicit the allosteric modulation of the receptor that is characteristic of benzodiazepine agonists. This competitive binding prevents benzodiazepines from enhancing the effect of the inhibitory neurotransmitter GABA, thereby reversing the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

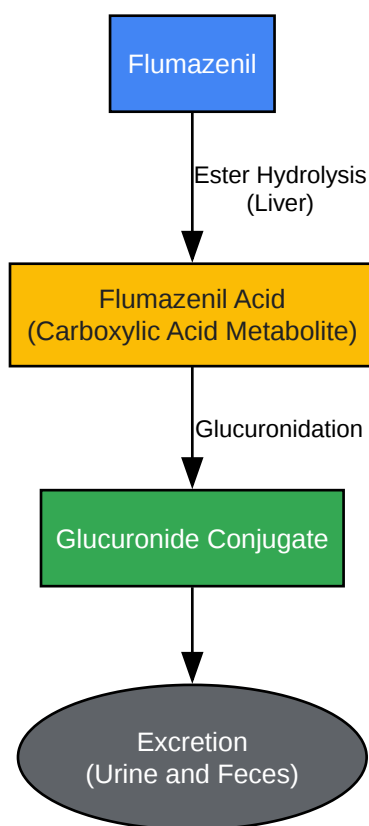


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Flumazenil's competitive antagonism at the GABA-A receptor.

Metabolic Pathway

Flumazenil is extensively metabolized in the liver. The primary metabolic pathway involves the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite (Flumazenil acid). This metabolite can then be conjugated with glucuronic acid before excretion.

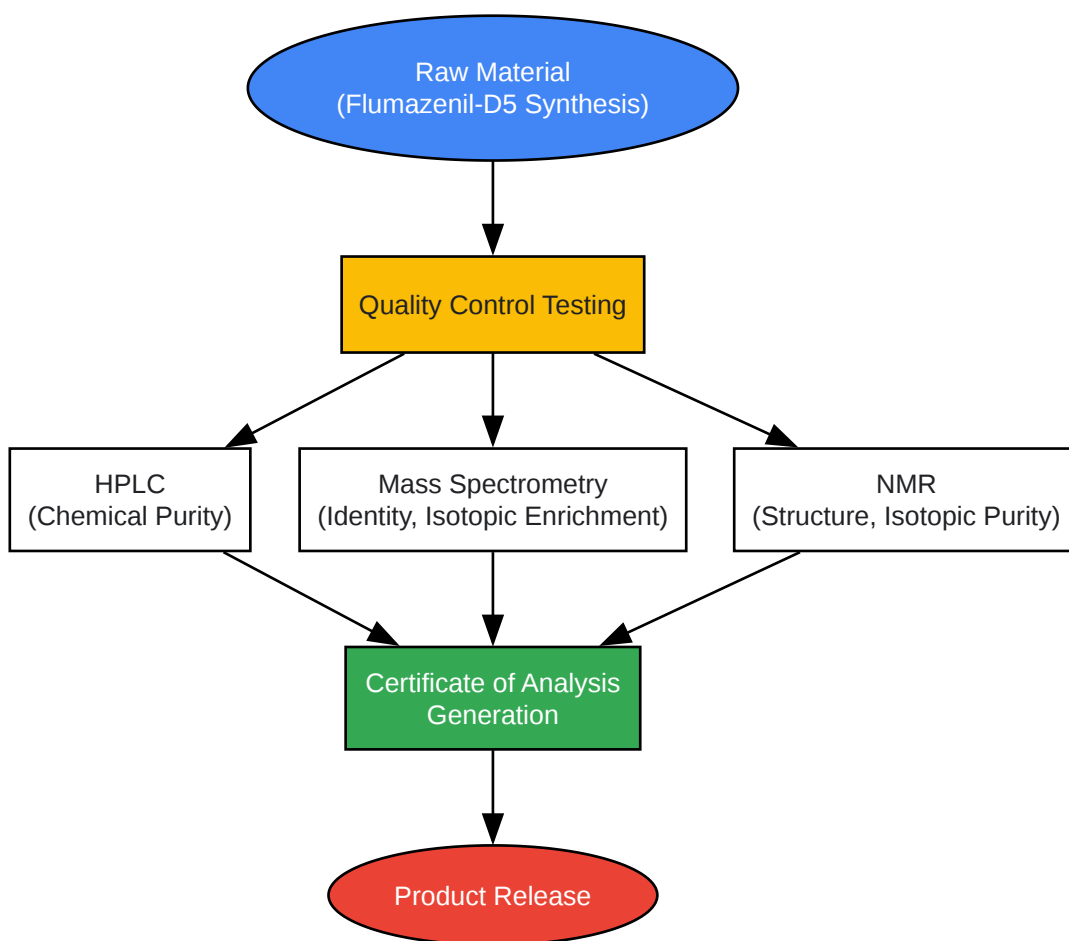


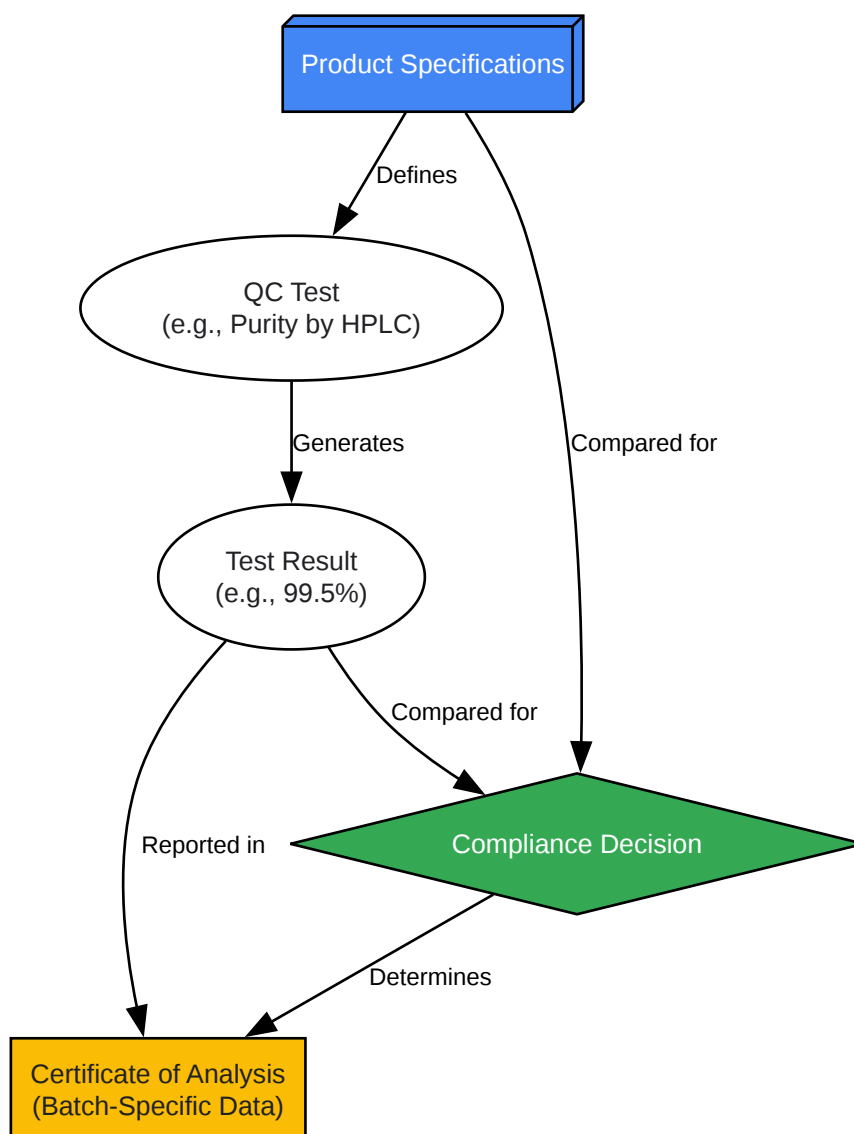
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The primary metabolic pathway of Flumazenil.

Quality Control and Data Interpretation

The following diagrams illustrate the typical workflow for the quality control of a **Flumazenil-D5** batch and the logical relationship between a Certificate of Analysis and product specifications.





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